Malonylguanidine

Descripción

Historical Trajectories and Modern Perspectives in Guanidine- and Malonate-Based Chemistry

The study of guanidine (B92328) and malonate derivatives has deep roots in the history of organic chemistry, with each class of compounds developing its own extensive and significant research trajectory.

Guanidine Chemistry: The guanidinium (B1211019) cation is a cornerstone of bioorganic and medicinal chemistry. Guanidine itself was first isolated in 1861 by Adolph Strecker through the degradation of guanine (B1146940) from guano. britannica.comwikipedia.org This nitrogen-rich compound is notable for its exceptionally strong basicity in water, a result of the extensive resonance stabilization of its conjugate acid, the guanidinium ion. britannica.com In this ion, the positive charge is delocalized symmetrically over the three nitrogen atoms. britannica.com Historically, derivatives of guanidine have been pivotal. For example, nitroguanidine (B56551) has been used in explosives, while other derivatives like sulfaguanidine (B1682504) and chlorguanide have found application as therapeutic agents. britannica.com In contemporary research, the guanidinium group is recognized for its role in the structure of the amino acid arginine, its function in organocatalysis, and its utility in supramolecular chemistry due to its strong hydrogen-bonding capabilities. britannica.comresearchgate.net

Malonate Chemistry: Malonic acid, from which malonates are derived, was first prepared in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid. byjus.comatamanchemicals.com The name itself comes from the Greek word for apple, malon. byjus.comatamanchemicals.com The esters of malonic acid, such as diethyl malonate, became famous for their use in the "malonic ester synthesis," a versatile method for preparing a wide variety of carboxylic acids. The reactivity of the central methylene (B1212753) (-CH2-) group, flanked by two carbonyl groups, is a key feature, allowing for easy deprotonation and subsequent alkylation. atamankimya.com Malonic acid and its derivatives are fundamental building blocks in chemical synthesis, used in the preparation of numerous compounds including barbiturates, polymers, and pharmaceuticals. atamankimya.comacs.org

The conceptual fusion of these two fields—the potent hydrogen-bonding and charge-delocalization of guanidine with the classic C-C bond-forming reactivity of malonates—gives rise to malonylguanidine, a molecule with inherent potential for complex chemical applications.

Foundational Chemical Principles Governing this compound Structure and Reactivity

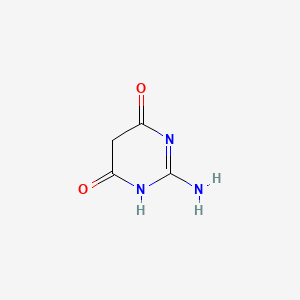

This compound is structurally a cyclic urea (B33335) derivative, specifically a 2-iminoperhydropyrimidine-4,6-dione. Its chemical behavior is dictated by the interplay of its constituent functional groups.

Structure: The core of this compound is a six-membered ring. The structure features two amide-like carbonyl groups derived from the malonate precursor and a guanidinyl fragment (–NH–C(=NH)–NH–) that closes the ring. The key structural feature is the guanidinium moiety integrated into the heterocyclic system. X-ray crystallographic analyses of related guanidinium salts show that the C-N bonds within the guanidinium group are typically of intermediate length, indicating significant resonance delocalization of the positive charge. britannica.com While a detailed crystallographic analysis of this compound itself is not widely cited in the initial search results, the principles of resonance from guanidine and the reactivity of the dicarbonyl system from malonic acid are central. britannica.combyjus.com

Reactivity: The reactivity of this compound is multifaceted:

Acidity and Basicity: The guanidine portion of the molecule is strongly basic due to the resonance stabilization of the protonated form. The N-H protons on the ring, particularly those adjacent to the carbonyl groups (amide protons), are expected to be acidic.

Nucleophilicity and Electrophilicity: The exocyclic imino nitrogen (=NH) can act as a nucleophile. The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles.

The molecule's properties are a composite of its parent fragments, governed by fundamental organic chemistry principles like resonance, inductive effects, and steric interactions. dalalinstitute.com

Table 1: Key Physicochemical Properties of Parent Compounds This table provides context from the parent molecules that inform the properties of this compound.

| Property | Guanidine | Malonic Acid |

| Formula | CH₅N₃ | C₃H₄O₄ |

| Molar Mass | 59.07 g/mol | 104.061 g/mol |

| Appearance | Colorless solid | White crystalline solid |

| Basicity (pKb) | 0.4 | - |

| Acidity (pKa) | - | pKa₁ = 2.83, pKa₂ = 5.69 |

| Melting Point | 50 °C | 135–137 °C (decomposes) |

Data sourced from references wikipedia.orgwikipedia.org.

Positioning this compound within Contemporary Organic and Supramolecular Chemistry Research

While not as widely studied as its parent compounds, this compound and its derivatives are finding a niche in specialized areas of modern chemistry.

Organic Synthesis: In organic synthesis, this compound serves as a heterocyclic building block. Its structure is related to that of barbituric acid, with the urea oxygen replaced by an imino group. acs.org This suggests its potential use in the synthesis of new heterocyclic systems and as a scaffold in medicinal chemistry. The reactivity of the ring system allows for functionalization to create more complex molecules.

Supramolecular Chemistry: Supramolecular chemistry is the study of systems "beyond the molecule," focusing on non-covalent interactions like hydrogen bonding. ias.ac.in The guanidinium group is a powerful motif in this field because it is an excellent hydrogen bond donor. This compound, with its combination of hydrogen bond donors (N-H groups) and acceptors (C=O and C=NH groups), is well-suited for creating self-assembling systems and molecular networks. ias.ac.in These interactions can be used to build complex, ordered structures in the solid state (crystal engineering) or to achieve molecular recognition in solution. uct.ac.za The ability of guanidinium derivatives to participate in recognition-driven catalysis and form organized assemblies makes this compound a molecule of interest for designing functional materials and catalysts. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4425-67-6 |

|---|---|

Fórmula molecular |

C4H5N3O2 |

Peso molecular |

127.10 g/mol |

Nombre IUPAC |

2-imino-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9) |

Clave InChI |

BTYNVOQLMBUUMS-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(=NC1=O)N |

SMILES canónico |

C1C(=O)NC(=N)NC1=O |

Otros números CAS |

4425-67-6 |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies for Malonylguanidine and Its Structural Analogs

Elucidation of Classical and Modern Condensation Reactions

Condensation reactions represent the foundational approach to constructing the malonylguanidine framework, typically involving the reaction of a guanidine (B92328) source with a malonic acid derivative.

Mechanistic Investigations of Guanidine-Malonate Condensation

The classical synthesis of this compound involves the condensation of free guanidine with a malonic ester. scispace.com This reaction proceeds readily and can provide excellent yields of the cyclized product. scispace.com The mechanism of this condensation, while seemingly straightforward, involves several key steps that are informed by broader studies of guanidine-catalyzed reactions.

Guanidines are recognized as strong organic bases but can also function as potent nucleophilic catalysts. nih.gov The reaction is believed to initiate with the deprotonation of the acidic α-carbon of the malonic ester by the basic guanidine. Following this, a nucleophilic attack from one of the guanidine nitrogens onto one of the ester's carbonyl carbons occurs. An intramolecular cyclization then ensues via attack by a second nitrogen atom of the guanidine onto the remaining ester carbonyl group, ultimately leading to the formation of the stable six-membered this compound ring after the elimination of two equivalents of alcohol.

The conjugate acid of guanidine, the guanidinium (B1211019) ion, plays a crucial role in catalysis. nih.govresearchgate.net It can activate the electrophilic carbonyl groups of the malonate through hydrogen bonding, facilitating the nucleophilic attack by the guanidine. nih.govresearchgate.net This bifunctional activation, where the catalyst interacts with both the nucleophile and the electrophile, is a key feature of many guanidine-mediated reactions. nih.gov Studies on related cyclocondensation reactions have shown that the use of guanidine salts, such as guanidine hydrochloride, is often essential for the reaction to proceed smoothly, highlighting the importance of the guanidinium species in the reaction pathway. nih.gov

Table 1: Key Mechanistic Steps in Guanidine-Malonate Condensation

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial when synthesizing substituted this compound analogs, as the use of unsymmetrically substituted guanidines or malonates can lead to multiple product isomers. Strategic control of reactants and conditions allows for the desired placement of functional groups.

For instance, the synthesis of N-substituted this compound derivatives requires regioselective control to determine which nitrogen atom of the guanidine moiety is incorporated into the final ring structure and which bears the substituent. researchgate.netexaly.com The reaction of a substituted guanidine with a malonic ester can be directed by the electronic and steric properties of the substituent. For example, in cyclocondensation reactions leading to related pyrimidine (B1678525) systems, the reaction pathway can be effectively controlled to yield a specific regioisomer. nih.gov

Transition-metal-free coupling protocols, while developed for other nitrogen-containing heterocycles, provide a framework for understanding how to achieve high selectivity. nih.gov These methods often rely on the inherent electronic differences within the molecule to direct the reaction to a specific site. nih.gov Similarly, in the context of this compound synthesis, the choice of solvent and base can influence the tautomeric form of the guanidine reactant, thereby guiding the regiochemical outcome of the condensation.

Development of Advanced Synthetic Routes for this compound Derivatives

Modern synthetic chemistry offers powerful tools to construct and modify the this compound scaffold with high efficiency and control, moving beyond classical condensation.

Catalytic Approaches in this compound Framework Construction

Catalysis provides an efficient means for constructing the this compound framework and its derivatives. Guanidine-based molecules themselves are highly effective organocatalysts, a property that can be harnessed in synthesis. nih.gov Chiral guanidines, for example, have emerged as powerful catalysts in a variety of organic transformations. rsc.org

The catalytic activity of guanidines stems from their dual functionality. nih.gov They can act as Brønsted bases to deprotonate weakly acidic pronucleophiles (like malonates), while their conjugate acids (guanidinium ions) can act as hydrogen-bond donors to activate electrophiles. nih.govbeilstein-journals.org This bifunctional activation is a cornerstone of its use in organocatalysis. beilstein-journals.org For example, a guanidine-thiourea organocatalyst was developed for the Michael addition of diethyl malonate to trans-β-nitrostyrene, where the guanidine moiety activates the malonate through deprotonation. beilstein-journals.org

Beyond organocatalysis, transition-metal catalysis offers a powerful strategy for the functionalization of heterocyclic scaffolds. nih.gov While direct catalytic synthesis of the this compound ring is less common, methods such as transition metal-catalyzed C-H insertion reactions provide a route to functionalize the pre-formed ring. researchgate.net For example, rhodium and ruthenium catalysts are used for the chemo- and regioselective insertion of malonate metal carbenes into C-H bonds, a strategy that could be adapted for the late-stage functionalization of the this compound core. researchgate.net

Table 2: Catalytic Strategies Relevant to this compound Synthesis

Multicomponent Reactions (MCRs) Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. academie-sciences.frbeilstein-journals.org These reactions are particularly well-suited for creating libraries of structurally diverse heterocyclic compounds. dovepress.com

A prominent example relevant to the synthesis of this compound analogs is the Biginelli reaction. nih.gov This three-component reaction classically involves the condensation of an aldehyde, a β-dicarbonyl compound (like a malonate or β-ketoester), and urea (B33335). By substituting urea with guanidine, a diverse range of dihydropyrimidine (B8664642) derivatives structurally related to this compound can be synthesized in a single step. nih.gov For instance, the reaction of guanidine hydrochloride, an aldehyde, and ethyl 3-oxo-3-phenylpropanoate can be used to construct highly substituted 2-aminopyrimidine (B69317) heterocycles. nih.gov The mechanism of such MCRs often involves a sequence of classical reactions, such as Knoevenagel condensations and Michael additions, occurring in one pot. academie-sciences.fr

Table 3: Example of a Biginelli-type Multicomponent Reaction

Asymmetric Synthesis and Stereochemical Control for Chiral this compound Derivatives

The introduction of chirality into this compound derivatives is a significant synthetic challenge that opens avenues for exploring their stereospecific interactions. Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. uvic.cacutm.ac.in This is typically achieved by using a chiral substrate, reagent, auxiliary, or catalyst to create a diastereomeric transition state, which directs the reaction toward one stereochemical outcome. du.ac.inslideshare.net

For guanidine-containing molecules, the most powerful approach is the use of chiral guanidine organocatalysts. rsc.org Over the past two decades, a wide array of structurally diverse chiral guanidine catalysts, including bicyclic and acyclic variants, have been developed. rsc.org These catalysts leverage their strong basicity and hydrogen-bond donating capabilities to control the stereochemical environment of a reaction. rsc.org

In a reaction involving a prochiral malonate, a chiral guanidine catalyst can selectively deprotonate one of the enantiotopic protons or guide the approach of an electrophile to one face of the resulting enolate. An example of this principle is seen in the development of a chiral guanidine-thiourea organocatalyst for the enantioselective Michael addition of diethyl malonate to an electrophile. beilstein-journals.org While initial results in that specific study yielded a racemic product, the strategy exemplifies the current approach toward achieving stereocontrol. beilstein-journals.org The combination of chiral guanidines with metal catalysts has further expanded the scope of asymmetric transformations, providing solutions to challenging synthetic problems that are not achievable with conventional catalysts. rsc.org

Table of Mentioned Compounds

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules, including this compound and its derivatives. numberanalytics.comresearchgate.net The core objective of green chemistry is to design chemical products and processes that minimize the use and generation of hazardous substances. numberanalytics.com While specific literature on the green synthesis of this compound is not extensively detailed, the foundational principles of green chemistry offer a clear framework for developing more sustainable and environmentally benign synthetic routes. These principles, when applied to the synthesis of heterocyclic compounds, have demonstrated significant potential for reducing environmental impact. numberanalytics.comresearchgate.net

The traditional synthesis of this compound often involves condensation reactions that may utilize hazardous solvents and reagents, leading to the generation of waste. The application of green chemistry principles seeks to address these shortcomings by focusing on several key areas: the use of safer solvents, alternative energy sources, and efficient catalytic systems.

Application of Green Chemistry Principles to this compound Synthesis

The development of sustainable synthetic pathways for this compound would likely focus on the core tenets of green chemistry. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatives, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. numberanalytics.com

One of the primary areas for improvement in the synthesis of this compound and its analogs is the replacement of conventional, often toxic, organic solvents. Water, ionic liquids, and deep eutectic solvents are prominent examples of greener alternatives that have been successfully employed in the synthesis of other heterocyclic compounds. mdpi.comnih.gov Water is particularly attractive due to its non-toxicity, availability, and non-flammability. mdpi.com Reactions can be performed "in" or "on" water, and in some cases, the insolubility of reactants in water can be advantageous. mdpi.com

The use of alternative energy sources, such as microwave irradiation and ultrasound, presents another avenue for greening the synthesis of nitrogen-containing heterocycles. bohrium.comtandfonline.com Microwave-assisted synthesis, for instance, can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and product purity. researchgate.nettandfonline.com This method of non-classical heating is more homogeneous and efficient than conventional heating. bohrium.com

The table below outlines the twelve principles of green chemistry and their potential applications in the synthesis of this compound.

| Principle | Application in this compound Synthesis |

| 1. Prevention | Design synthetic routes that minimize the formation of byproducts and waste. |

| 2. Atom Economy | Maximize the incorporation of all starting materials and reagents into the final this compound product. |

| 3. Less Hazardous Chemical Syntheses | Utilize non-toxic or less toxic reagents and intermediates in the synthesis process. |

| 4. Designing Safer Chemicals | Design this compound analogs with reduced toxicity and enhanced efficacy. |

| 5. Safer Solvents and Auxiliaries | Replace traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents. mdpi.com |

| 6. Design for Energy Efficiency | Employ energy-efficient methods like microwave or ultrasound-assisted synthesis to reduce energy consumption. bohrium.com |

| 7. Use of Renewable Feedstocks | Explore the use of biomass-derived starting materials where feasible. numberanalytics.com |

| 8. Reduce Derivatives | Minimize the use of protecting groups and other temporary modifications to reduce reaction steps and waste. |

| 9. Catalysis | Utilize highly selective and recyclable catalysts to improve reaction efficiency and reduce waste. ineosopen.org |

| 10. Design for Degradation | Design this compound derivatives that can biodegrade into innocuous products after their intended use. |

| 11. Real-time Analysis for Pollution Prevention | Develop in-process monitoring techniques to prevent the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and reaction conditions that minimize the potential for chemical accidents. |

Hypothetical Comparison of Traditional vs. Green Synthesis of a this compound Analog

The following table provides a hypothetical comparison between a traditional synthetic approach and a potential green synthetic route for a this compound analog, illustrating the potential benefits of applying green chemistry principles.

| Feature | Traditional Synthesis | Green Synthesis |

| Solvent | Pyridine, Toluene numberanalytics.com | Water, Ethanol, or Ionic Liquid mdpi.comresearchgate.net |

| Catalyst | Stoichiometric strong base (e.g., sodium ethoxide) youtube.com | Recyclable solid acid or base catalyst, or biocatalyst |

| Energy Source | Conventional heating (reflux) | Microwave or ultrasound irradiation bohrium.com |

| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |

| Work-up | Extraction with organic solvents, column chromatography | Simple filtration or crystallization nih.gov |

| Waste Generation | Significant solvent and reagent waste | Minimized waste, recyclable catalyst and solvent |

By integrating these green chemistry principles, the synthesis of this compound and its structural analogs can be made more sustainable, efficient, and environmentally responsible, aligning with the modern imperatives of chemical research and manufacturing.

Detailed Investigation of Malonylguanidine Reaction Mechanisms and Chemical Reactivity

Fundamental Electronic Structure and Reactivity Profiles of Malonylguanidine

The chemical reactivity of this compound is a direct consequence of its electronic structure. The molecule integrates two distinct functional groups: the electron-rich guanidine (B92328) portion and the electron-deficient malonyl portion. The guanidine group possesses three nitrogen atoms, whose lone pairs of electrons can participate in resonance, creating a highly delocalized and strongly basic system. This electron-rich nature makes the guanidine nitrogens potent nucleophilic centers.

Conversely, the malonyl fragment contains two carbonyl groups. The electronegative oxygen atoms withdraw electron density from the adjacent carbonyl carbons, rendering them electrophilic and susceptible to attack by nucleophiles. Furthermore, the methylene (B1212753) protons situated between the two carbonyl groups are significantly acidic due to the resonance stabilization of the resulting carbanion (an enolate). This dual electronic character—nucleophilic guanidine and electrophilic/acidic malonyl components—defines the reactivity profile of this compound, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner. This versatility is a key feature in its chemical behavior, including its use as a catalyst in certain reactions. google.com

Probing Acid-Base Properties and Tautomeric Equilibria

The structure of this compound allows for complex acid-base and tautomeric equilibria. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. wikipedia.org This phenomenon is central to the chemical identity of this compound in different chemical environments. numberanalytics.com

Acid-Base Properties: The guanidine moiety confers basic properties, while the dicarbonyl portion imparts acidity. The reported acidity constant (pKa) of 8.07 ± 0.20 indicates that it is a weak acid, with the proton loss likely occurring from the ring nitrogens or the enol form. chem960.com In acidic media, protonation occurs at the exocyclic imino nitrogen or a ring nitrogen, forming a resonance-stabilized cation. In alkaline solutions, deprotonation can occur at either the N-H bonds of the pyrimidine (B1678525) ring or the C-H bond of the malonyl group. nih.gov

Tautomeric Equilibria: this compound can exist in several tautomeric forms. The primary equilibrium is between the keto and enol forms (keto-enol tautomerism) and the imine and enamine forms (imine-enamine tautomerism). tgc.ac.inmasterorganicchemistry.com These equilibria are sensitive to factors like solvent polarity and pH. numberanalytics.commasterorganicchemistry.com

Dioxo-imine form: This is the commonly depicted structure, 2-imino-1,3-dihydropyrimidine-4,6-dione.

Hydroxy-oxo-amino form: Enolization of one carbonyl group gives a 2-amino-4-hydroxy-6-oxo-pyrimidine tautomer.

Dihydroxy-amino form: Enolization of both carbonyls leads to the 2-aminopyrimidine-4,6-diol form. chemsrc.com

Annular Tautomerism: The proton on the ring nitrogens can also shift, a process known as annular tautomerism. wikipedia.org

Studies on related compounds, such as isonitroso-malonyl-guanidine, have shown that the equilibrium can be influenced by the presence of bases, which stabilize the enolic form through salt formation. core.ac.ukias.ac.in This stabilization is often accompanied by the development of intense color. core.ac.ukias.ac.in

| Tautomeric Forms of this compound |

| Dioxo-Imine Form |

| Hydroxy-Oxo-Amino Form |

| Dihydroxy-Amino Form |

Nucleophilic and Electrophilic Pathways in Reactions Involving this compound

This compound's ambident electronic nature allows it to participate in reactions via both nucleophilic and electrophilic pathways.

Nucleophilic Pathways: The nitrogen atoms of the guanidine group are electron-rich and act as strong nucleophiles. libretexts.orgresearchgate.net They can attack electrophilic centers to form new covalent bonds. A classic example of this reactivity is the condensation reaction with esters. For instance, in syntheses analogous to the formation of barbiturates, the nucleophilic nitrogens of a guanidine or urea (B33335) derivative attack the electrophilic carbonyl carbons of a malonic ester, such as diethyl malonate. mdpi.comlibretexts.org This pathway involves the guanidine part of this compound acting as a binucleophile, leading to cyclization. The nucleophilicity of the nitrogen atoms is a cornerstone of the synthetic utility of guanidines in forming heterocyclic systems. google.com

Electrophilic Pathways: The carbonyl carbons of the malonyl portion of the molecule are electrophilic. libretexts.orgbasicmedicalkey.com They are susceptible to attack by a wide range of nucleophiles. While the intramolecular nucleophilicity of the guanidine group leads to the stable cyclic structure of this compound itself, these electrophilic sites can react with external nucleophiles under certain conditions, potentially leading to ring-opening or substitution reactions. Furthermore, in reactions like the Knoevenagel condensation, the acidic methylene group can be deprotonated to form a nucleophilic enolate, which then attacks an electrophile like an aldehyde. dss.go.th This showcases the dual role where the molecule, after deprotonation, becomes a potent nucleophile.

Cyclization and Rearrangement Processes of this compound and its Intermediates

Cyclization Reactions: The synthesis of this compound itself is a cyclization process, typically involving the condensation of guanidine with a malonic acid derivative, such as diethyl malonate. nstl.gov.cnwikipedia.org This type of cyclocondensation reaction is fundamental to the synthesis of a vast array of pyrimidine-based heterocycles. mdpi.com For example, the reaction of thiourea (B124793) with diethyl malonate in the presence of a base like sodium ethoxide is a well-established method for producing 2-thiobarbituric acid, a close analogue of this compound. chemicalbook.comgoogle.com This reaction proceeds via nucleophilic attack of the thiourea on the ester carbonyls, followed by cyclization and elimination of ethanol. chemicalbook.com Similar strategies are employed to create substituted derivatives by starting with substituted malonic esters. google.com

Rearrangement Processes: While specific rearrangement reactions extensively documented for this compound itself are scarce in the provided context, the guanidine core is known to participate in various molecular rearrangements. uvm.edunumberanalytics.com For example, the 1,3-diaza-Claisen rearrangement is a powerful method for synthesizing complex guanidine-containing molecules. uvm.edu This process involves a chem960.comchem960.com-sigmatropic rearrangement initiated by the reaction of an electrophilic carbodiimide (B86325) (an intermediate derivable from a thiourea) with an allylic amine. uvm.edu It is plausible that intermediates derived from this compound could undergo similar rearrangement pathways, such as Beckmann-type rearrangements or other cyclization-rearrangement cascades, to form diverse heterocyclic structures under specific reaction conditions. organicreactions.orgresearchgate.net

Kinetic and Thermodynamic Aspects of this compound Chemical Transformations

The chemical transformations of this compound are governed by the principles of kinetics and thermodynamics, which determine the reaction rate and the final product distribution, respectively. numberanalytics.commit.edu

Kinetic vs. Thermodynamic Control: In many reactions involving this compound, multiple products are possible. The outcome can often be directed by the reaction conditions, illustrating the concept of kinetic versus thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures or under conditions where reactions are irreversible, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This is the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, when reactions become reversible, an equilibrium can be established between reactants and products. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy). This is the thermodynamic product. libretexts.orgmasterorganicchemistry.com

For example, in the alkylation of the enolate derived from this compound, reaction could occur at the carbon or at a nitrogen or oxygen atom. The distribution of these products could potentially be influenced by temperature and solvent choice. Similarly, in condensation reactions, different tautomers might react at different rates, leading to a mixture of products whose ratio depends on whether the reaction is under kinetic or thermodynamic control. The synthesis of dicyclopentadiene (B1670491) from cyclopentadiene (B3395910) is a classic example of a Diels-Alder reaction where the endo product is kinetically favored, while the exo product is thermodynamically more stable. masterorganicchemistry.com Similar principles would apply to cycloaddition or condensation reactions involving this compound and its various reactive forms.

Understanding the thermodynamics and kinetics is crucial for optimizing synthetic procedures, allowing chemists to select conditions that favor the formation of a desired product over undesired side products. mdpi.com

Structural Diversification and Functionalization of the Malonylguanidine Moiety

Strategies for N-Functionalization and C-Functionalization

The ability to selectively functionalize malonylguanidine at its nitrogen (N) and carbon (C) centers is fundamental to unlocking its synthetic potential. These strategies enable the introduction of diverse substituents, which can modulate the molecule's steric and electronic properties.

N-Functionalization: The guanidine (B92328) group contains multiple nitrogen atoms that can be targeted for functionalization. Standard synthetic methods such as alkylation and acylation can be employed to introduce new groups. For instance, N-alkylation can be achieved by reacting this compound with various alkyl halides. acs.orgresearchgate.netacs.orgnih.gov Protecting group strategies are often necessary to control the site of substitution, especially when dealing with the different nucleophilicity of the amino and imino nitrogens. acs.orgresearchgate.netacs.org The use of carbamate-protected guanidines under phase-transfer catalysis conditions provides a robust method for achieving selective alkylation. acs.orgacs.orgnih.gov This approach allows for the synthesis of highly functionalized guanidine derivatives in a controlled manner. acs.orgresearchgate.netacs.orgnih.gov

C-Functionalization: The central methylene (B1212753) (-CH2-) group of the malonyl portion is flanked by two carbonyl groups, rendering its protons acidic and the carbon nucleophilic upon deprotonation. doubtnut.com This "active methylene" character is the key to C-functionalization. doubtnut.com Two primary strategies for C-functionalization include:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base. slideshare.netyoutube.compearson.comasianpubs.orgsioc-journal.cnorganic-chemistry.org This process results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated derivatives.

Michael Addition: The enolate generated from the active methylene group can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition. chemistrysteps.comnih.govlibretexts.orgepfl.chpkusz.edu.cn This reaction is a powerful tool for forming carbon-carbon bonds and constructing more complex molecular frameworks. Furthermore, direct alkylation of the active methylene carbon can be achieved using alkyl halides in the presence of a suitable base, such as cesium carbonate, which can lead to di-C-alkylated products. researchgate.netorganic-chemistry.org

Synthesis of Conjugates and Hybrid Molecular Architectures

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. This compound is an attractive scaffold for this approach due to its multiple functionalization points.

The synthesis of such conjugates typically relies on the functional handles introduced via N- or C-functionalization. For example, a functional group like an amine or a carboxylic acid, introduced at either the nitrogen or carbon center of this compound, can serve as a linker. This linker can then be used to attach other bioactive molecules, such as coumarins, triazines, or quinolines. mdpi.commdpi.com The Knoevenagel condensation of active methylene compounds with various aldehydes is a common strategy for creating hybrid structures. mdpi.com For instance, a 1,3,5-triazine (B166579) derivative bearing an active methylene group can be condensed with hydroxybenzaldehydes to form triazine-iminocoumarin hybrids. mdpi.com Similarly, multicomponent reactions involving active methylene compounds, aldehydes, and other nitrogen-containing heterocycles provide an efficient route to structurally diverse hybrid molecules. mdpi.com

Incorporation of this compound into Polymeric and Macromolecular Structures

Integrating this compound units into polymers can create materials with novel properties, leveraging the inherent characteristics of the guanidinium (B1211019) group, such as its strong basicity and ability to form multiple hydrogen bonds. Two principal strategies can be envisioned for this purpose:

Polymerization of Functionalized Monomers: A this compound derivative can be modified to include a polymerizable group, such as a vinyl or norbornene moiety. This functionalized monomer can then undergo polymerization, for example, through Ring-Opening Metathesis Polymerization (ROMP), to produce a polymer with this compound units regularly spaced along the backbone. nih.govineosopen.org This method allows for tight control over the polymer's length and composition. nih.gov

Post-Polymerization Modification: This strategy involves attaching this compound units to a pre-existing polymer that has reactive side chains. researchgate.net For example, a polymer with pendant alkyne groups can be reacted with an azide-functionalized this compound via a copper-catalyzed "click" reaction. researchgate.net Another approach is to use a polymer with amine-reactive groups, which can be guanidinylated. For instance, poly[2-(3-butenyl)-2-oxazoline] can first be functionalized with amine groups via a thiol-ene reaction and subsequently reacted with cyanamide (B42294) to introduce guanidine functionalities. rsc.org Polymers functionalized with guanidinium groups have shown potential in various applications, including CO2 capture and as antibacterial materials. researchgate.netacs.org

Design and Synthesis of this compound-Containing Heterocyclic Systems

This compound is an exceptionally useful building block for the synthesis of heterocyclic compounds, particularly six-membered rings like pyrimidines. The molecule contains a 1,3-dicarbonyl system and a guanidine unit, which are ideal precursors for intramolecular or intermolecular condensation reactions to form a heterocyclic ring.

The most common transformation is the cyclization to form 2-aminopyrimidine-4,6-diol (also known as 2-amino-4,6-dihydroxypyrimidine). This reaction is typically achieved by treating this compound or by reacting a malonic ester (like dimethyl malonate or diethyl malonate) with guanidine in the presence of a base such as sodium methoxide. chemicalbook.com The reaction proceeds through a base-catalyzed condensation, where the guanidine nitrogens attack the carbonyl carbons of the malonate, followed by cyclization and elimination of alcohol to form the stable pyrimidine (B1678525) ring. chemicalbook.comresearchgate.net This fundamental reaction provides access to a core structure that is prevalent in many biologically active molecules and pharmaceutical drugs. researchgate.netnih.govmdpi.comorganic-chemistry.org Further modifications of this pyrimidine core, for example, by reacting it with phosphoryl chloride, can yield important synthetic intermediates like 2-amino-4,6-dichloropyrimidine, which can be further functionalized by nucleophilic substitution. nih.govmdpi.com This highlights the role of this compound as a key precursor in the synthesis of a diverse range of substituted pyrimidines. mdpi.comnih.gov

Advanced Spectroscopic and Spectrometric Characterization of Malonylguanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure of malonylguanidine in solution. researchgate.net By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and conformation of the molecule can be obtained.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the different types of protons within the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is highly dependent on the local electronic environment. qut.edu.au For this compound, one would anticipate signals for the methylene (B1212753) protons (-CH₂-) and the protons of the guanidinium (B1211019) group (-NH- and -NH₂).

The methylene protons are expected to appear as a singlet, assuming free rotation around the C-C bonds. The protons on the nitrogen atoms of the guanidinium group are likely to be exchangeable with the solvent, particularly in protic solvents like D₂O or DMSO-d₆, which could lead to broad signals or their disappearance from the spectrum. The exact chemical shifts would be influenced by the solvent, concentration, and temperature. mdpi.com For instance, in a related compound, choline, the -CH₂- protons adjacent to a nitrogen atom appear as a triplet at approximately 3.4-3.5 ppm in D₂O. rsc.org

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides valuable information on the carbon skeleton of this compound. savemyexams.com Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. Experimental data for this compound in H₂O shows the following chemical shifts:

| Atom No. | Chemical Shift (ppm) |

| 2 | 171.06 |

| 4 | 158.55 |

| 5 | 41.5 |

Table 1: Experimental ¹³C NMR chemical shifts for this compound in H₂O.

The signal at 171.06 ppm can be assigned to the carbonyl carbon (C=O) of the malonate moiety, which is consistent with the typical chemical shift range for carbonyl groups. The signal at 158.55 ppm corresponds to the carbon atom of the guanidinium group, and the upfield signal at 41.5 ppm is attributed to the methylene (-CH₂-) carbon.

Advanced NMR techniques, such as 2D correlation spectroscopy (e.g., COSY, HSQC, HMBC), could further confirm the connectivity between protons and carbons, providing a comprehensive structural assignment.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. savemyexams.com

For this compound (C₄H₇N₃O₂), the exact mass of the molecular ion [M]⁺ can be calculated and measured with high-resolution mass spectrometry (HRMS) to confirm its elemental formula. The fragmentation of the molecular ion upon ionization provides a unique fingerprint that can be used for structural elucidation. wikipedia.org

The fragmentation of this compound would likely proceed through several pathways. Common fragmentation patterns involve the loss of small, stable neutral molecules or radicals. savemyexams.com For example, cleavage of the C-C bonds could lead to fragments corresponding to the malonate and guanidine (B92328) moieties. The loss of molecules such as HNCO, NH₃, or CO₂ from the molecular ion could also be anticipated. The relative abundance of these fragment ions in the mass spectrum helps to piece together the structure of the original molecule. youtube.com

| Possible Fragment Ion | m/z (Monoisotopic Mass) | Possible Neutral Loss |

| [C₄H₇N₃O₂]⁺ (M⁺) | 129.0538 | - |

| [C₃H₅N₂O₂]⁺ | 103.0351 | CH₂N |

| [C₂H₅N₃O]⁺ | 87.0433 | C₂O |

| [CH₄N₃]⁺ | 58.0405 | C₃H₃O₂ |

| [CH₂N₂]⁺ | 42.0218 | C₃H₅O₂N |

Table 2: Predicted possible fragment ions and their monoisotopic masses for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. edinst.com These two techniques are complementary, as some vibrational modes may be more active (i.e., produce a stronger signal) in IR spectroscopy, while others are more active in Raman spectroscopy.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the various functional groups present:

N-H stretching: The guanidinium group contains N-H bonds, which would give rise to strong, broad absorption bands in the IR spectrum, typically in the range of 3100-3500 cm⁻¹.

C=O stretching: The carbonyl group of the malonate moiety would exhibit a strong, sharp absorption band in the IR spectrum, usually between 1650 and 1750 cm⁻¹.

C=N stretching: The guanidinium group has a C=N double bond, which would show a stretching vibration in the region of 1600-1690 cm⁻¹.

C-N stretching: The C-N single bonds would have stretching vibrations that appear in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

CH₂ bending and stretching: The methylene group would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring) vibrations near 1465 cm⁻¹.

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, a detailed picture of the functional groups within the this compound molecule can be constructed.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| N-H stretch | 3100-3500 | IR (strong, broad) |

| C-H stretch (methylene) | 2850-2960 | IR (medium) |

| C=O stretch | 1650-1750 | IR (strong, sharp) |

| C=N stretch | 1600-1690 | IR/Raman (variable) |

| N-H bend | 1550-1650 | IR (medium) |

| C-H bend (methylene) | ~1465 | IR (medium) |

| C-N stretch | 1000-1350 | IR (medium) |

Table 3: Predicted characteristic vibrational frequencies for this compound.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The groups of atoms responsible for this absorption are known as chromophores. oecd.org

The this compound molecule contains several potential chromophores, including the carbonyl group (C=O) and the guanidinium group with its C=N double bond and non-bonding electrons on the nitrogen atoms. These groups can undergo n → π* and π → π* electronic transitions. msu.edu

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Crystal Engineering

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. nih.gov

This information provides a definitive picture of the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, XRD can reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal. The guanidinium group, with its multiple N-H donors, and the carbonyl oxygen, as a hydrogen bond acceptor, would be expected to participate in an extensive hydrogen-bonding network.

The successful crystallization of this compound would be a prerequisite for this analysis. nih.gov The resulting crystallographic data would be invaluable for understanding its solid-state properties and for applications in crystal engineering.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the arrangement of molecules within the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the this compound molecule in the solid state. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions in the crystal. |

Table 4: Information obtainable from X-ray diffraction analysis of this compound.

Theoretical and Computational Studies on Malonylguanidine Chemistry

Quantum Chemical Calculations for Electronic Properties and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding nature of malonylguanidine. These methods, grounded in quantum mechanics, can predict a wide array of molecular properties from first principles. jocpr.com

The guanidine (B92328) group is characterized by its strong basicity and the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. ineosopen.orgresearchgate.net In this compound, the electron-withdrawing nature of the two carbonyl groups on the malonate moiety significantly influences the electronic properties of the guanidine part. Quantum chemical calculations can precisely quantify this influence.

Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine key electronic descriptors. arxiv.orgnih.gov For the guanidine fragment, the C=N double bond and the C-N single bonds have lengths and strengths that are heavily influenced by resonance and the substituents. acs.org The presence of the malonate group will affect the delocalization of the positive charge in the protonated state and the electron density distribution in the neutral form. ineosopen.org

A key aspect of analysis involves the characterization of chemical bonds. mpg.de Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to find bond critical points and characterize the nature of the interactions (e.g., covalent, ionic, charge-shift). chemrxiv.org For this compound, this would reveal the degree of covalent and ionic character in the N-C and C-C bonds, as well as elucidating the nature of intramolecular hydrogen bonding between the guanidine N-H groups and the malonate carbonyl oxygens. Such interactions are crucial for determining the molecule's preferred conformation.

Calculated electronic properties for molecules containing the guanidine group often include parameters like ionization potential, electron affinity, and dipole moment, which are critical for understanding its reactivity and intermolecular interactions. ajol.info

Table 1: Representative Calculated Electronic Properties for Guanidine Derivatives (Note: This is a representative table based on general findings for guanidine derivatives, as specific values for this compound are not readily available in the cited literature.)

| Property | Typical Calculated Value/Trend | Significance |

|---|---|---|

| Proton Affinity (PA) | High, often >230 kcal/mol | Quantifies gas-phase basicity; guanidines are superbases. researchgate.net |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Varies with substitution | Indicates chemical reactivity and electronic excitation energy. chemrxiv.org |

| Mulliken Charges | Negative on imino N, positive on central C | Reveals the internal charge distribution and reactive sites. |

Density Functional Theory (DFT) Applications to Reaction Pathways and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying chemical reactions. numberanalytics.com It offers a good balance between accuracy and computational cost, making it suitable for exploring complex potential energy surfaces, reaction pathways, and the structures of transient species like transition states. numberanalytics.combonvinlab.org

For this compound, DFT can be applied to several key reaction types:

Protonation/Deprotonation: DFT calculations can model the protonation of the guanidine group, which is its most characteristic reaction. By calculating the energies of the neutral molecule and its protonated form (the guanidinium ion), one can determine the pKa value. researchgate.netrsc.org The calculations would show how the malonate group modulates the exceptional basicity of the guanidine core.

Cyclization Reactions: The bifunctional nature of this compound (containing both nucleophilic nitrogens and an active methylene (B1212753) group flanked by carbonyls) suggests the possibility of intramolecular cyclization reactions. DFT can elucidate the mechanisms of such reactions, for example, the formation of heterocyclic rings. It can identify the transition states for each step and calculate the activation energy barriers, thereby predicting the most favorable reaction pathway. pku.edu.cnrsc.org

Reactions with Electrophiles/Nucleophiles: DFT can model the attack of electrophiles on the guanidine nitrogen atoms or the nucleophilic attack on the carbonyl carbons of the malonate moiety. The reaction pathway for a 1,3-dipolar cycloaddition of an azide (B81097) to a guanidine C=N double bond has been successfully modeled using DFT, providing a precedent for studying similar reactions with this compound. mdpi.com The theory can predict regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. researchgate.netrsc.org

A typical DFT study of a reaction mechanism involves locating the optimized geometries of reactants, products, intermediates, and transition states. rsc.org Vibrational frequency calculations are then performed to confirm that reactants and products are energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). pku.edu.cn The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Table 2: General DFT Applications for Analyzing Reactions of Guanidine/Malonate-like Compounds (Note: This table outlines general approaches, as specific DFT studies on this compound's reaction pathways were not found.)

| DFT Application | Information Obtained | Relevance to this compound |

|---|---|---|

| Transition State Search | Geometry and energy of the highest point on the reaction path. | Determines the kinetic feasibility (activation energy) of a reaction. numberanalytics.com |

| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and its corresponding reactants/products. | Validates the calculated reaction pathway. |

| Thermodynamic Calculations | Enthalpy (ΔH), Gibbs Free Energy (ΔG) of reaction. | Determines the overall energetic favorability of a reaction. |

| Solvent Modeling (e.g., PCM) | Simulates reaction in solution. | Provides more realistic energy profiles by accounting for solvent effects. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ebi.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, particularly solvents. bonvinlab.orgchemcomp.com

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The rotation around the C-C and C-N single bonds allows the molecule to adopt numerous shapes (conformers). MD can identify the most stable conformers and the energy barriers between them. researchgate.net Studies on related molecules like malonamide (B141969) and dicarboxylic acid derivatives have used MD to understand aggregation and complex stability. nih.govnih.gov

A crucial application of MD is the study of solvation. The way a molecule interacts with solvent molecules (e.g., water) dictates its solubility and can influence its reactive conformation. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of hydrogen bonding networks and the structure of the solvation shell around this compound. acs.org This is particularly important for the highly polar guanidine and carboxylic acid groups.

Key insights from MD simulations include:

Conformational Preferences: Identifying low-energy conformations and the population of each conformer at a given temperature.

Solvation Structure: Determining the radial distribution functions of solvent atoms around specific sites on the molecule, which describes the organization of the solvent.

Hydrogen Bonding: Analyzing the dynamics of intra- and intermolecular hydrogen bonds, including their lifetimes and geometries. mdpi.com

Thermodynamic Properties: Advanced MD techniques can be used to calculate thermodynamic properties like the free energy of solvation.

Table 3: Parameters and Outputs of a Typical MD Simulation for a Molecule like this compound

| Parameter/Analysis | Description | Purpose |

|---|---|---|

| Force Field | A set of parameters and functions describing the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Defines the interactions between all atoms in the simulation. ebi.ac.uk |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent. | Simulates the effect of the environment on the solute. |

| Simulation Time | Typically nanoseconds (ns) to microseconds (µs). | Must be long enough to sample relevant conformational changes. researchgate.net |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the simulation and structural fluctuations. acs.org |

Predictive Modeling of Reactivity and Selectivity using Computational Methods

Predictive modeling aims to establish a quantitative relationship between a molecule's structure and its properties, such as reactivity or biological activity. cecam.org These models, often referred to as Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), use calculated molecular descriptors to predict an endpoint of interest without performing the specific experiment or high-level calculation for every new compound. researchgate.netscielo.org.za

For this compound and its derivatives, predictive models could be developed for:

Basicity (pKa): Models have been successfully built to predict the pKa of guanidine-containing compounds using descriptors derived from ab initio calculations, such as equilibrium bond lengths in the guanidine fragment. acs.org These models can achieve high accuracy, sometimes outperforming general-purpose prediction software.

Reactivity: Reactivity-based approaches use descriptors from electronic structure calculations (e.g., atomic charges, frontier molecular orbital energies) to predict a molecule's susceptibility to metabolic transformations or chemical reactions. nih.gov

Biological Activity: If a series of this compound analogues were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be built. For example, 3D-QSAR models have been developed for tricyclic guanidine analogues as anti-malarial agents. frontiersin.org

The development of a predictive model typically involves these steps:

Dataset Curation: Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule, which can be constitutional, topological, geometric, or electronic.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to create a mathematical equation linking the descriptors to the property. acquirepublications.org

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external (i.e., a separate test set of molecules not used in model training) validation techniques. scielo.org.za

While no specific models for this compound were found, the extensive QSAR literature on guanidine derivatives demonstrates the feasibility of this approach. ajol.inforesearchgate.netfrontiersin.orgacquirepublications.org

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, enabling the discovery of novel structure-property or structure-activity relationships (SAR). scribd.commdpi.com For a class of compounds like guanidine derivatives, data mining techniques can reveal patterns that are not obvious from studying individual molecules. mdpi.comnih.gov

Applications relevant to this compound include:

Scaffold Analysis: Identifying the core molecular frameworks (scaffolds) that are common among compounds with a particular property. For guanidine derivatives, this could involve analyzing how different substitutions on the guanidine core affect its basicity or binding affinity to a biological target.

Activity Cliff Analysis: Identifying pairs of structurally very similar compounds that have a large difference in activity. These "activity cliffs" are highly informative for understanding SAR and guiding molecular design.

Chemical Space Visualization: Using dimensionality reduction techniques (like Principal Component Analysis, PCA) to project the high-dimensional chemical space of a compound library onto a 2D or 3D map. This allows for a visual assessment of the diversity of a set of compounds and the distribution of active molecules within that space.

For instance, a data mining study of guanidine derivatives with known biological activities could identify key structural features required for activity. It might reveal that a specific combination of a guanidine group and another functional moiety, like the dicarboxylic acid in this compound, is frequently associated with a certain biological effect. Such insights are crucial for hypothesis-driven drug design and the optimization of lead compounds. nih.gov

Malonylguanidine in Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks and Self-Assembly of Malonylguanidine Systems

The capacity of this compound to form robust hydrogen bonds is a key driver of its self-assembly into well-defined supramolecular structures. rsc.org The guanidinium (B1211019) group can form multiple hydrogen bonds with suitable acceptor molecules, leading to the formation of intricate one-dimensional, two-dimensional, or three-dimensional networks. researchgate.net These self-assembly processes are often highly specific and can be influenced by factors such as solvent polarity and the presence of complementary molecules. nih.gov

The self-assembly of this compound derivatives can be directed by the introduction of other functional groups that promote specific intermolecular interactions. rsc.org For example, the incorporation of long alkyl chains can lead to the formation of amphiphilic structures that self-assemble into micelles or vesicles in aqueous media. Similarly, the attachment of aromatic moieties can introduce π-π stacking interactions, further stabilizing the resulting supramolecular assemblies.

Table 1: Examples of Self-Assembled Systems Incorporating Guanidinium-Containing Building Blocks

| Building Block | Self-Assembly Motif | Resulting Supramolecular Structure |

| Guanidinium-functionalized amphiphile | Hydrogen bonding and hydrophobic interactions | Micelles, vesicles, or nanotubes |

| Arginine-rich peptides | Hydrogen bonding and electrostatic interactions | β-sheet fibrils |

| Synthetic guanidinium-based receptors | Multiple hydrogen bonds | Discrete capsules or extended networks |

Host-Guest Chemistry Involving this compound as a Building Block

The ability of this compound to act as a building block in host-guest chemistry has been extensively explored. wikipedia.orgnumberanalytics.com Synthetic receptors incorporating the this compound moiety can be designed to bind a variety of guest molecules, including anions, cations, and neutral species. researchgate.net The guanidinium group's positive charge and hydrogen bonding capabilities are crucial for recognizing and binding anionic guests, such as carboxylates and phosphates. rsc.org

The design of these host molecules often involves preorganizing the this compound units within a larger macrocyclic or acyclic framework. nih.gov This preorganization enhances the binding affinity and selectivity for the target guest by minimizing the entropic penalty associated with complex formation. wikipedia.org The resulting host-guest complexes are held together by a combination of electrostatic interactions, hydrogen bonds, and other non-covalent forces. wikipedia.org

Molecular Recognition Phenomena Mediated by this compound Moieties

The guanidinium group of this compound is a key player in molecular recognition events. wikipedia.orgyoutube.com Its planar structure and the delocalization of positive charge allow it to form highly directional and specific hydrogen bonds with complementary functional groups, particularly oxoanions like carboxylates and phosphates. rsc.org This makes this compound-containing receptors highly effective at recognizing and binding these biologically and environmentally important anions. csic.es

The principles of molecular recognition with this compound are analogous to the "lock and key" model, where the host molecule (the "lock") has a binding site that is complementary in size, shape, and chemical functionality to the guest molecule (the "key"). youtube.comcarellgroup.de The specificity of this recognition can be tuned by modifying the structure of the receptor, for instance, by altering the geometry of the binding cavity or introducing additional recognition sites. nih.gov

Table 2: Binding Affinities of Guanidinium-Based Receptors for Anions

| Receptor Type | Anion Guest | Binding Constant (K_a, M⁻¹) | Solvent |

| Acyclic Bis-guanidinium | Acetate | 1,500 | DMSO |

| Macrocyclic Tris-guanidinium | Phenylphosphate | > 10,000 | Methanol/Water |

| Guanidinium-functionalized Calixarene | ATP | 5.6 x 10⁵ | Water |

Note: The values presented are illustrative and can vary significantly based on the specific receptor structure and experimental conditions.

Supramolecular Polymerization and Self-Assembled Materials Incorporating this compound

This compound and its derivatives can serve as monomers for supramolecular polymerization, a process where monomer units are linked together by non-covalent interactions to form polymer-like chains. d-nb.infowiley-vch.de The directionality and strength of the hydrogen bonds formed by the guanidinium group are instrumental in driving this polymerization process. rsc.org The resulting supramolecular polymers can exhibit a range of properties, from flexible coils to rigid, ordered filaments, depending on the nature of the monomer and the assembly conditions. nih.gov

These self-assembled materials have potential applications in various fields, including nanotechnology and materials science. numberanalytics.com For instance, supramolecular polymers based on this compound could be used to create responsive materials that change their properties in response to external stimuli. rsc.org The reversible nature of the non-covalent bonds allows for self-healing and adaptability, properties that are difficult to achieve with conventional covalent polymers. nih.gov

Design of Responsive Supramolecular Systems Based on this compound

A particularly exciting area of research is the development of responsive supramolecular systems based on this compound. polito.it These systems are designed to change their structure or function in response to specific external stimuli, such as changes in pH, temperature, or the presence of a particular chemical species. nih.govrsc.org

The protonatable nature of the guanidinium group makes it an excellent handle for creating pH-responsive systems. At low pH, the guanidinium group is protonated and positively charged, enabling strong electrostatic and hydrogen bonding interactions. As the pH increases, the guanidinium group can be deprotonated, leading to a change in its interaction profile and potentially causing the disassembly of the supramolecular structure. This pH-switchable behavior can be harnessed to create "smart" materials and delivery systems. nih.gov

Analytical Methodological Advancements for Malonylguanidine in Research Contexts

Development of Chromatographic Techniques for High-Purity Isolation and Analysis

The isolation and analysis of malonylguanidine and related guanidino compounds in research settings have been significantly advanced by the development of sophisticated chromatographic techniques. These methods are essential for obtaining high-purity samples necessary for accurate biological and chemical characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the separation and quantification of these compounds from complex biological matrices. oup.comchromtech.com

High-performance liquid chromatography is a versatile and high-resolution technique widely used for the separation of complex mixtures, including guanidino compounds. iipseries.org It operates by partitioning components between a liquid mobile phase and a solid stationary phase. chromtech.com The separation can be based on various principles such as adsorption, partition, ion exchange, or size exclusion. biomedres.us For the analysis of guanidino compounds, cation exchange chromatography followed by fluorescence detection has been a successful approach. nih.gov This method allows for the sensitive and quantitative determination of various guanidino compounds in biological fluids. capes.gov.br The use of pre- and post-column derivatization with reagents like ninhydrin, benzoin (B196080), or 9,10-phenanthrenequinone enhances the detectability of these otherwise challenging molecules. oup.comcapes.gov.br Preparative HPLC is particularly valuable for isolating compounds on a larger scale to obtain pure material for further studies. jsmcentral.org

Gas chromatography is another powerful technique for the analysis of volatile or derivatized non-volatile compounds. chromtech.com For guanidino compounds, which are generally non-volatile, a derivatization step is necessary to make them suitable for GC analysis. oup.comusm.my Reagents such as glyoxal (B1671930) or a combination of isovaleroylacetone and ethyl chloroformate have been used to create volatile derivatives of guanidino compounds, allowing for their separation and detection by GC with flame ionization detection (FID). oup.comresearchgate.net This approach has been successfully applied to determine the levels of various guanidino compounds in the serum of uremic patients. oup.comresearchgate.net

The table below summarizes key parameters of various chromatographic methods used for the analysis of guanidino compounds.

| Chromatographic Technique | Derivatizing Reagent | Column Type | Detection Method | Application |

| Cation Exchange Chromatography | Post-column fluorescence | Ion Exchange | Fluorescence | Analysis of guanidino compounds in biological fluids nih.gov |

| HPLC | 9,10-phenanthrenequinone | Not Specified | Fluorometric | Quantitative determination of guanidino compounds capes.gov.br |

| HPLC | Ninhydrin, Benzoin, Furoin | Not Specified | Not Specified | Analysis of guanidino compounds oup.com |

| GC | Glyoxal | HP-5 | Flame Ionization Detection (FID) | Determination of guanidino compounds in uremic patients oup.com |

| GC | Isovaleroylacetone and Ethyl Chloroformate | HP-5 | Flame Ionization Detection (FID) | Analysis of guanidino compounds in biological fluids usm.my |

Electrophoretic Methods for Separation and Characterization in Complex Mixtures

Electrophoretic methods offer a powerful alternative and complementary approach to chromatography for the separation and characterization of this compound and other guanidino compounds within complex mixtures. nih.gov These techniques separate molecules based on their migration in an electric field, which is influenced by factors such as charge, size, and shape. actapol.net

Capillary electrophoresis (CE) has emerged as a significant analytical tool for the separation of guanidino compounds. oup.com Specifically, capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC) have been utilized. In CZE, separation occurs in a buffer-filled capillary based on the electrophoretic mobility of the analytes. vscht.cz The quality of separation in CZE is dependent on the isoelectric points of the compounds and the nature of the buffer used. vscht.cz

MEKC, a hybrid of electrophoresis and chromatography, involves the use of micelles in the buffer solution. This allows for the separation of both charged and neutral molecules. A study demonstrated the successful use of MEKC for the determination of seven guanidino compounds, including methylguanidine (B1195345) and guanidinoacetic acid, within a short analysis time of 6 minutes using benzoin as a derivatizing reagent. researchgate.net

Polyacrylamide gel electrophoresis (PAGE) is another fundamental electrophoretic technique. actapol.net In its native form, it separates proteins based on both their charge and size. actapol.net A variation, SDS-PAGE, uses sodium dodecyl sulfate (B86663) to denature proteins and impart a uniform negative charge, allowing for separation based primarily on molecular weight. actapol.net While more commonly used for large biomolecules like proteins, the principles of electrophoresis are applicable to smaller charged molecules like this compound, particularly in specialized formats like high-resolution gel electrophoresis.

The following table compares different electrophoretic methods applicable to the analysis of charged molecules like guanidino compounds.

| Electrophoretic Method | Principle of Separation | Common Applications |

| Capillary Zone Electrophoresis (CZE) | Electrophoretic mobility in a free solution vscht.cz | Separation of peptides, proteins, and other charged molecules vscht.cz |

| Micellar Electrokinetic Capillary Chromatography (MEKC) | Partitioning between micelles and the surrounding buffer vscht.cz | Separation of both neutral and charged compounds, including guanidino compounds researchgate.net |

| Polyacrylamide Gel Electrophoresis (PAGE) | Migration through a gel matrix based on charge and size actapol.net | Separation of proteins and nucleic acids actapol.net |

| SDS-PAGE | Migration through a gel matrix based on molecular weight after denaturation actapol.net | Determination of protein molecular weight actapol.net |

Electrochemical Approaches for Detection and Mechanistic Studies

Electrochemical methods provide a highly sensitive and selective platform for the detection of this compound and for studying its mechanistic properties. These techniques measure changes in electrical signals (such as current or potential) that occur during a chemical reaction at an electrode surface. antecscientific.com

Voltammetric techniques are particularly useful for the analysis of electroactive compounds. These methods involve applying a varying potential to an electrode and measuring the resulting current. mdpi.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to determine the concentration of an analyte and to probe its redox behavior. mdpi.com For instance, fast-scan cyclic voltammetry (FSCV) with carbon-fiber microelectrodes has been used for the sub-second detection of electroactive molecules like melatonin, demonstrating the potential for real-time monitoring. nih.gov The oxidation and reduction peaks observed in a voltammogram are characteristic of the analyte and can be used for its identification and quantification.

Amperometric detection is another key electrochemical approach, often coupled with HPLC. antecscientific.com In this setup, a constant potential is applied to the electrochemical detector, and the current generated by the oxidation or reduction of the analyte as it elutes from the chromatography column is measured. antecscientific.com This method offers exceptional sensitivity, with the ability to detect concentrations in the picomolar to micromolar range. antecscientific.com

Electrochemical impedance spectroscopy (EIS) is a powerful technique for investigating the properties of electrode surfaces and the kinetics of electrochemical reactions. mdpi.com By applying a small AC potential at various frequencies and measuring the impedance, EIS can provide detailed information about charge transfer resistance and other interfacial phenomena. mdpi.com

The development of chemically modified electrodes, often incorporating nanomaterials like graphene or carbon nanotubes, has significantly enhanced the performance of electrochemical sensors. mdpi.comfrontiersin.org These materials provide a high surface area and can have electrocatalytic properties, leading to improved sensitivity and lower detection limits. frontiersin.org For example, a polyglycine-modified graphene paste electrode was shown to enhance the redox signal for heavy metal ions due to superior electron transfer kinetics. frontiersin.org

The table below outlines various electrochemical techniques and their applications in chemical analysis.

| Electrochemical Technique | Principle | Key Applications |

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential waveform mdpi.com | Studying redox mechanisms, determining formal reduction potentials mdpi.com |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential ramp to enhance sensitivity mdpi.com | Trace analysis of electroactive compounds mdpi.com |

| Amperometry | Measures current at a constant potential mdpi.com | Highly sensitive detection in flow systems (e.g., HPLC-ECD) antecscientific.com |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies mdpi.com | Characterizing electrode interfaces and reaction kinetics mdpi.com |

Sensor Development for Specific Chemical Species in Research Applications

The development of chemical sensors for the specific detection of this compound and other related compounds is a growing area of research, driven by the need for rapid, sensitive, and selective analytical tools. mdpi.com These sensors are designed to produce a measurable signal in the presence of the target analyte. nih.gov